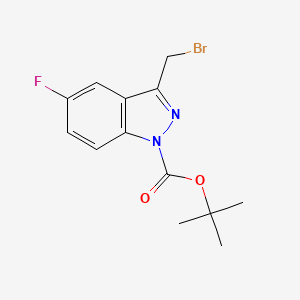
tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate
Overview
Description
Tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C13H14BrFN2O2 and its molecular weight is 329.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 315.14 g/mol. It features a tert-butyl group attached to an indazole framework, which is known for its diverse pharmacological properties.
Research indicates that this compound exhibits inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are critical in various signaling pathways associated with cancer and neurodegenerative diseases.
Table 1: Inhibitory Activity Against Kinases
Cytotoxicity Studies
In cytotoxicity assays conducted on various cell lines, the compound demonstrated varying degrees of cell viability effects. The effective concentrations were assessed using fluorometric assays.
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) | Reference |
|---|---|---|---|---|
| This compound | HT-22 (neuronal) | 10 | TBD | |
| This compound | BV-2 (microglial) | 10 | TBD |
Study on GSK-3β Inhibition
A study published in MDPI highlighted the compound's potential as a GSK-3β inhibitor, with promising results indicating an IC50 value in the nanomolar range. This suggests that it may be effective in modulating pathways involved in neurodegeneration and cancer progression .
Evaluation in Preclinical Models
In preclinical models, the compound exhibited a favorable profile with respect to both efficacy and safety. The absence of significant cytotoxic effects at lower concentrations further supports its potential for therapeutic applications .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-fluoroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRYKHAOOIREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743692 | |
| Record name | tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-75-0 | |
| Record name | tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















